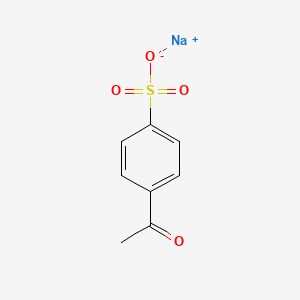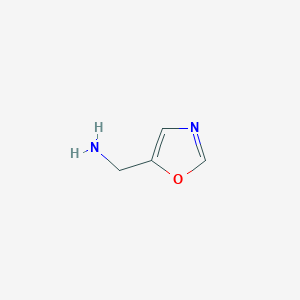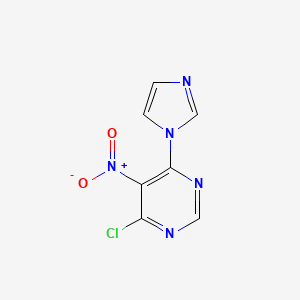
2-(Cyclohexyloxy)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the condensation of isonicotinic acid derivatives with other chemical moieties. For example, tris(isonicotinoyl)cyclotriguaiacylene was synthesized from cyclotriguaiacylene and isonicotinoyl chloride hydrochloride with a yield of 70% . Another synthesis approach mentioned is the condensation of 2-formyldimedone with the hydrazide of isonicotinic acid to obtain 2-isonicotinoylhydrazinomethylene-5,5-dimethyl-1,3-cyclohexanedione . These methods suggest that the synthesis of 2-(Cyclohexyloxy)isonicotinonitrile could potentially involve similar condensation reactions with appropriate precursors.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(Cyclohexyloxy)isonicotinonitrile is characterized by the presence of isonicotinic acid moieties and cyclohexane rings. The crystal structure of tris(isonicotinoyl)cyclotriguaiacylene shows a dimerization of host molecules into a capsule-like arrangement . The structure of 2-isonicotinoylhydrazinomethylene-5,5-dimethyl-1,3-cyclohexanedione was determined by X-ray crystallography, revealing intramolecular charge transfer through the hydrazonocarbonyl bridge . These findings suggest that the molecular structure of 2-(Cyclohexyloxy)isonicotinonitrile would likely exhibit similar features of intramolecular interactions and possibly dimerization tendencies.
Chemical Reactions Analysis
The chemical reactions involving isonicotinic acid derivatives and cyclohexane rings are diverse. The formation of a 1-D coordination polymer that assembles into a 2-D interwoven network through dimerization around acetonitrile guests was observed for tris(isonicotinoyl)cyclotriguaiacylene . The polymorphism and phase transitions in co-crystals of cyclic carboxylic acids with isonicotinamide indicate the dynamic nature of these compounds under different conditions . These reactions highlight the potential reactivity of 2-(Cyclohexyloxy)isonicotinonitrile in forming polymers or co-crystals under suitable conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-(Cyclohexyloxy)isonicotinonitrile can be inferred from the behavior of isonicotinic acid derivatives. The existence of colored forms of 2-isonicotinoylhydrazinomethylene-5,5-dimethyl-1,3-cyclohexanedione can be explained by an admixture of the betaine form, indicating the presence of intramolecular charge transfer . The co-crystals of isonicotinamide with cyclic carboxylic acids exhibit stoichiometric variations and polymorphism, suggesting that 2-(Cyclohexyloxy)isonicotinonitrile may also display similar properties .
Aplicaciones Científicas De Investigación
Coordination Polymers and Structural Analysis
Research by Chen, Liu, and You (2002) discusses the synthesis of adducts using isonicotinonitrile, leading to the formation of 1D and 3D coordination polymers. These polymers, characterized by X-ray diffraction, showcase the potential of isonicotinonitrile in creating complex framework materials (Chen, Liu, & You, 2002).
Ligand Versatility in Metal Complexes
Zhao et al. (2017) investigated 4-Cyanopyridine, also known as isonicotinonitrile, highlighting its role as a versatile ligand in transition metal complexes. The study produced several new polymeric transition metal compounds, emphasizing the adaptability of isonicotinonitrile in various coordination modes (Zhao et al., 2017).
Transformative Use in Multicomponent Reactions
Kreye, Westermann, and Wessjohann (2007) demonstrated the use of a variant of isonitrile in multicomponent reactions. The study shows how it can be transformed into a variety of carboxylic acid derivatives, thereby acting as a versatile component in synthetic chemistry (Kreye, Westermann, & Wessjohann, 2007).
Synthesis of Cyclic Peptides
Wu, Stockdill, Wang, and Danishefsky (2010) explored the use of isonitriles in the synthesis of cyclosporine A, a cyclic polypeptide. The study highlights the utility of isonitriles in forming complex amide bonds, demonstrating their importance in peptide synthesis (Wu, Stockdill, Wang, & Danishefsky, 2010).
Catalytic Applications in Cross-Coupling
Chay, Luzyanin, Kukushkin, et al. (2012) researched the reaction of isonitriles with palladium and platinum complexes, leading to novel aminocarbene species. These species were then applied in Suzuki–Miyaura cross-coupling, indicating the potential of isonitriles in catalytic applications (Chay, Luzyanin, Kukushkin, et al., 2012).
Synthesis of Anticancer Compounds
Mansour, Sayed, Marzouk, and Shaban (2021) focused on synthesizing 2-amino-3-cyanopyridine derivatives, which are structurally related to isonicotinonitrile. These compounds were assessed for their potential anticancer properties, showcasing the medical application possibilities of similar nitriles (Mansour, Sayed, Marzouk, & Shaban, 2021).
Propiedades
IUPAC Name |
2-cyclohexyloxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFMTASTDRSQEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640886 |
Source


|
| Record name | 2-(Cyclohexyloxy)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexyloxy)isonicotinonitrile | |
CAS RN |
1016867-57-4 |
Source


|
| Record name | 2-(Cyclohexyloxy)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














